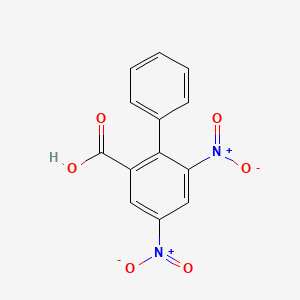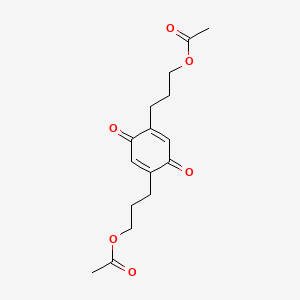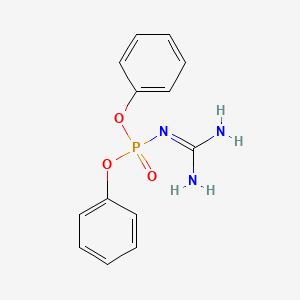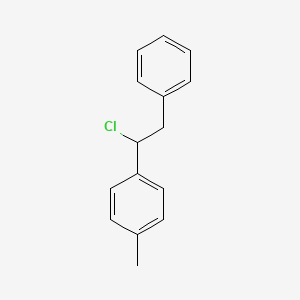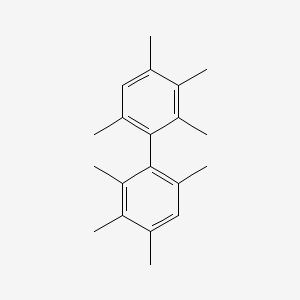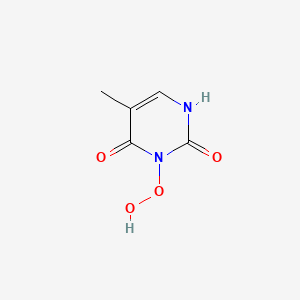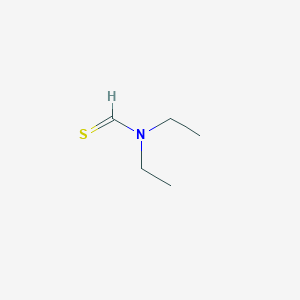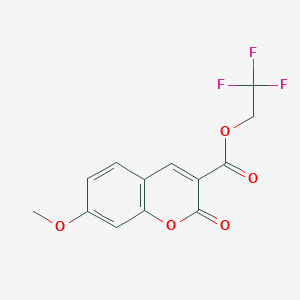
2,2,2-Trifluoroethyl 7-methoxy-2-oxochromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoroethyl 7-methoxy-2-oxochromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of trifluoroethyl and methoxy groups in the compound enhances its chemical stability and biological activity.
Vorbereitungsmethoden
The synthesis of 2,2,2-Trifluoroethyl 7-methoxy-2-oxochromene-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 7-methoxy-2-oxochromene-3-carboxylic acid and 2,2,2-trifluoroethanol.
Esterification Reaction: The carboxylic acid group of 7-methoxy-2-oxochromene-3-carboxylic acid is esterified with 2,2,2-trifluoroethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is typically carried out under reflux conditions for several hours to ensure complete esterification.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Analyse Chemischer Reaktionen
2,2,2-Trifluoroethyl 7-methoxy-2-oxochromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoroethyl 7-methoxy-2-oxochromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used as a probe in biological studies to understand the interaction of chromene derivatives with biological targets.
Material Science: The compound is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoroethyl 7-methoxy-2-oxochromene-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes or receptors involved in various biological pathways, leading to its therapeutic effects. The trifluoroethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoroethyl 7-methoxy-2-oxochromene-3-carboxylate can be compared with other similar compounds such as:
2,2,2-Trifluoroethyl methacrylate: Both compounds contain the trifluoroethyl group, but 2,2,2-Trifluoroethyl methacrylate is primarily used in polymer chemistry.
7-Methoxy-2-oxochromene-3-carboxylic acid: This compound lacks the trifluoroethyl group and has different chemical properties and biological activities.
2,2,2-Trifluoroethyl acrylate: Similar to 2,2,2-Trifluoroethyl methacrylate, this compound is used in the synthesis of polymers and coatings.
The unique combination of the trifluoroethyl and methoxy groups in this compound makes it a valuable compound in various scientific research applications.
Eigenschaften
CAS-Nummer |
7047-22-5 |
|---|---|
Molekularformel |
C13H9F3O5 |
Molekulargewicht |
302.20 g/mol |
IUPAC-Name |
2,2,2-trifluoroethyl 7-methoxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C13H9F3O5/c1-19-8-3-2-7-4-9(12(18)21-10(7)5-8)11(17)20-6-13(14,15)16/h2-5H,6H2,1H3 |
InChI-Schlüssel |
AAHHDNARZAEWRJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


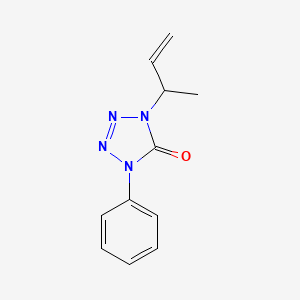
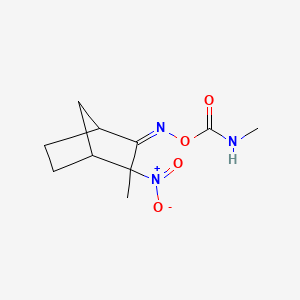
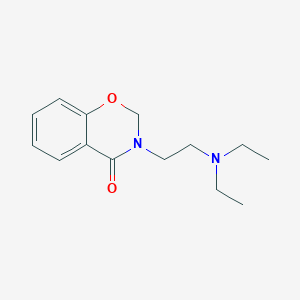
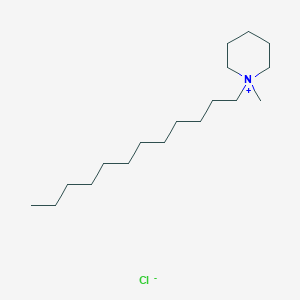
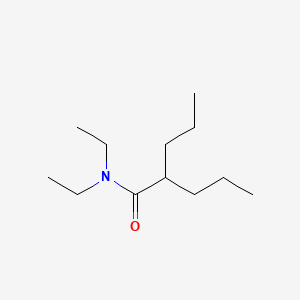
![(3As,5as,6s,8as,8bs)-6-acetyl-3a,5a-dimethyl-3a,5,5a,6,7,8,8a,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14719498.png)
